molecular formula C4H9N3O2 B1469647 (2R)-1-Azido-3-methoxypropan-2-ol CAS No. 922522-04-1

(2R)-1-Azido-3-methoxypropan-2-ol

Cat. No.: B1469647
CAS No.: 922522-04-1
M. Wt: 131.13 g/mol
InChI Key: VZVMAEBIUHGEOM-SCSAIBSYSA-N
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Description

(2R)-1-Azido-3-methoxypropan-2-ol is an organic compound with the molecular formula C4H9N3O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Azido-3-methoxypropan-2-ol typically involves the azidation of (2R)-1-chloro-3-methoxypropan-2-ol. This reaction can be carried out using sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion (N3-) replaces the chlorine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters and reducing the risk of handling hazardous azide compounds.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Azido-3-methoxypropan-2-ol can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Reduction: (2R)-1-Amino-3-methoxypropan-2-ol.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(2R)-1-Azido-3-methoxypropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds via click chemistry.

    Biology: The compound can be used to modify biomolecules through azide-alkyne cycloaddition, enabling the study of biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-1-Azido-3-methoxypropan-2-ol depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with biological targets. The molecular targets and pathways involved vary depending on the specific application and the nature of the triazole derivatives formed.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-Chloro-3-methoxypropan-2-ol: The precursor in the synthesis of (2R)-1-Azido-3-methoxypropan-2-ol.

    (2R)-1-Amino-3-methoxypropan-2-ol: The reduction product of this compound.

    (2R)-1-Methoxypropan-2-ol: A related compound lacking the azido group.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and enables its use in click chemistry. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specific properties.

Properties

IUPAC Name

(2R)-1-azido-3-methoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-9-3-4(8)2-6-7-5/h4,8H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVMAEBIUHGEOM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70854895
Record name (2R)-1-Azido-3-methoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70854895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922522-04-1
Record name (2R)-1-Azido-3-methoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70854895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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